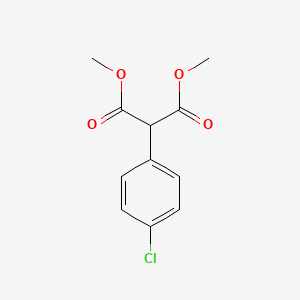

2-(4-Chlorophenyl)malonic acid dimethyl ester

Vue d'ensemble

Description

“2-(4-Chlorophenyl)malonic acid dimethyl ester” is a type of malonic ester. Malonic esters are reagents specifically used in a reaction which converts alkyl halides to carboxylic acids . They are deprotonated with a weak base, and then undergo C–C bond formation at the alpha position with an alkyl halide .

Synthesis Analysis

In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide . Treatment with aqueous acid results in hydrolysis of the ester . Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .

Molecular Structure Analysis

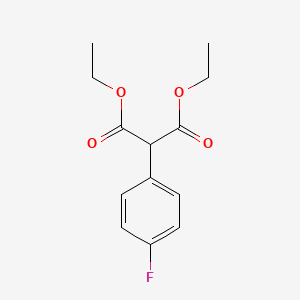

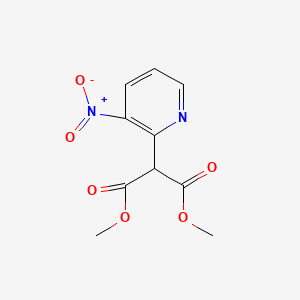

The molecular structure of “2-(4-Chlorophenyl)malonic acid dimethyl ester” is determined by spectral (IR, 1 H NMR), elemental analyses and X-ray diffraction data . It is similar to compound (5) .

Chemical Reactions Analysis

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Applications De Recherche Scientifique

Polythiophene Derivatives

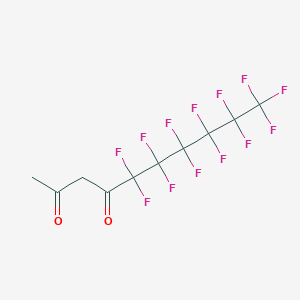

A polythiophene derivative with a malonic acid dimethyl ester side group exhibits notable properties. It is prepared via chemical oxidative-coupling polymerization and shows higher electrical conductivity compared to typical poly(3-alkylthiophene) derivatives. This derivative also displays unique conformational characteristics due to the bulky side group, impacting its electronic properties (Armelin et al., 2009).

Diels-Alder Reaction Catalysis

In the field of organic chemistry, 2-arylidene-malonic acid dimethyl ester, which can be related to 2-(4-Chlorophenyl)malonic acid dimethyl ester, is used as a dienophile in the Diels-Alder reaction. The catalytic process involving magnesium perchlorate in CH2Cl2 demonstrates high reactivity and efficiency, with the formation of dienophile/cation complex being confirmed via NMR spectroscopy (Desimoni et al., 1997).

Structural Characterization

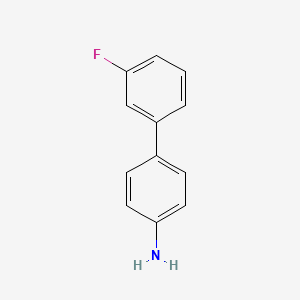

The compound 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester, closely related to 2-(4-Chlorophenyl)malonic acid dimethyl ester, has been synthesized and its structure analyzed using spectral (IR, 1H NMR) and X-ray diffraction data. This research provides insights into the structural properties of similar malonic acid derivatives (Meskini et al., 2011).

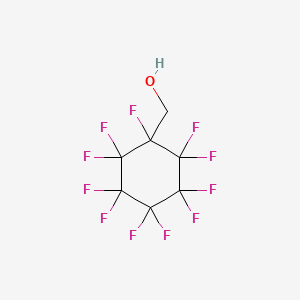

Luminescent Materials Development

Research into 4-dialkylamino-2-benzylidene malonic acid dialkyl esters, which are structurally similar to 2-(4-Chlorophenyl)malonic acid dimethyl ester, reveals their potential as solid-state luminescent materials. These compounds exhibit higher emission intensity in the solid state than in solution, a property termed crystallization-induced emission (CIE). This property opens possibilities for their application in sensors and optoelectronics (Cariati et al., 2011).

Enantioselective Catalysis

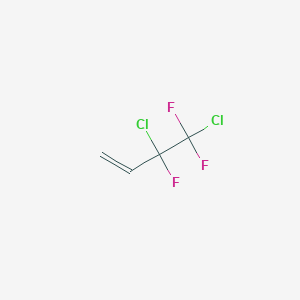

A chloro-containing chiral β-amino alcohol synthesized via the malonic ester method has been found to be an effective catalyst for the enantioselective borane reduction of prochiral ketones. This study demonstrates the significance of incorporating halogen atoms into the molecule for enhancing catalytic efficiency (Shen et al., 1997).

Safety And Hazards

The product is being supplied under the TSCA R&D Exemption . It is the recipient’s responsibility to comply with the requirements of the R&D exemption . The product may not be used for a non-exempt commercial purpose under TSCA unless appropriate consent is granted in writing by MilliporeSigma . It causes serious eye damage . Wear eye protection/ face protection . IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor .

Orientations Futures

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures . This makes separation of products difficult and yields lower . Therefore, future research could focus on improving the yield and purity of the product.

Propriétés

IUPAC Name |

dimethyl 2-(4-chlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPPECTXRWWSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382864 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(4-chlorophenyl)propanedioate | |

CAS RN |

34402-92-1 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1362321.png)

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)